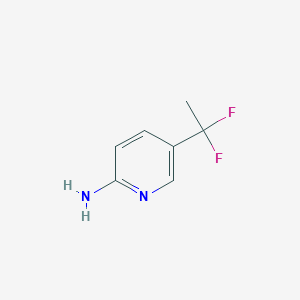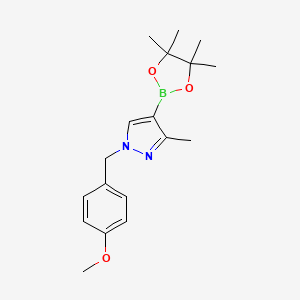![molecular formula C14H14Cl2N4 B2441836 6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine CAS No. 338781-18-3](/img/structure/B2441836.png)
6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SCH 58261 and is a highly selective adenosine A2A receptor antagonist.
Scientific Research Applications
Molecular Complexes and Reactions
- The study by Efremova et al. (2004) explored molecular complexes involving amines and their reactivity, which is relevant to understanding the behavior of compounds like 6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine in chemical reactions (Efremova, Lapshina, Berkova, & Berestovitskaya, 2004).
Antihypertensive Activity
- Bennett et al. (1981) investigated derivatives of pyrido[2,3-d]pyrimidin-7-amines, closely related to the compound , for their antihypertensive effects in hypertensive rats, indicating potential cardiovascular applications (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Antimalarial and Antibacterial Effects
- Worth et al. (1978) synthesized derivatives similar to this compound and evaluated their antimalarial and antibacterial activities, suggesting the compound's relevance in infectious disease research (Worth, Johnson, Elslager, & Werbel, 1978).
Novel Ring Systems
- Károlyházy et al. (2001) synthesized novel pyridazino-fused ring systems, which is relevant for the understanding of similar compounds' structural and chemical properties (Károlyházy, Horváth, & Mátyus, 2001).
Anti-Inflammatory and Analgesic Activity
- Abu‐Hashem and Youssef (2011) explored compounds structurally related to the subject compound for their anti-inflammatory and analgesic activities, which can be relevant in pain management research (Abu‐Hashem & Youssef, 2011).
Synthesis and Structural Studies
- Soliman and El-Sakka (2011) described the synthesis of pyridazinone derivatives, highlighting methods that could be applicable in synthesizing and modifying compounds like this compound (Soliman & El-Sakka, 2011).
Mechanism of Action
Target of action
The compound contains a hydrazone group, which is known to react with carbonyl compounds to form hydrazones . This suggests that the compound might interact with proteins or enzymes that have carbonyl groups in their active sites.
Mode of action
The interaction of the hydrazone group with the carbonyl group is a nucleophilic addition reaction, resulting in the formation of a hydrazone . This could potentially inhibit the activity of the target protein or enzyme.
properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c1-9(2)17-19-14-6-5-12(18-20-14)7-10-3-4-11(15)8-13(10)16/h3-6,8H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNISQPPDQWTCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

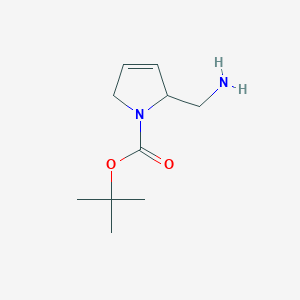
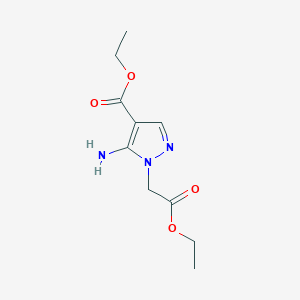
![4-chloro-N-[2-(propan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2441759.png)
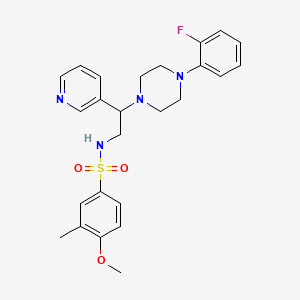
![2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2441762.png)


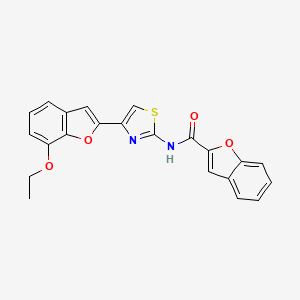
![(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2441769.png)
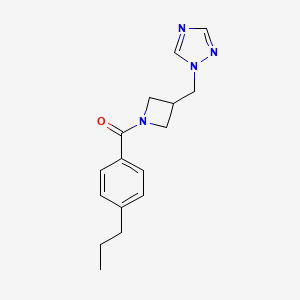
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid](/img/structure/B2441772.png)
![4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2441773.png)
